Chromium(III) perchlorate hexahydrate

CAS No.: 55147-94-9

Cat. No.: VC3740144

Molecular Formula: Cl3CrH12O18

Molecular Weight: 458.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55147-94-9 |

|---|---|

| Molecular Formula | Cl3CrH12O18 |

| Molecular Weight | 458.4 g/mol |

| IUPAC Name | chromium(3+);triperchlorate;hexahydrate |

| Standard InChI | InChI=1S/3ClHO4.Cr.6H2O/c3*2-1(3,4)5;;;;;;;/h3*(H,2,3,4,5);;6*1H2/q;;;+3;;;;;;/p-3 |

| Standard InChI Key | AWECJTDFTJYSGZ-UHFFFAOYSA-K |

| SMILES | O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Cr+3] |

| Canonical SMILES | O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Cr+3] |

Introduction

Chemical Identification and Basic Properties

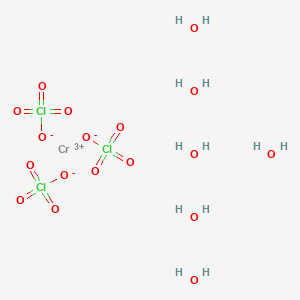

Chromium(III) perchlorate hexahydrate is an inorganic compound with the chemical formula Cr(ClO₄)₃·6H₂O. It represents a coordination complex where the chromium ion exists in the +3 oxidation state, surrounded by perchlorate anions and water molecules. The compound has a molecular weight of 458.4 g/mol and is identified by the CAS registry number 55147-94-9 . It can also be written with the molecular formula Cl₃CrH₁₂O₁₈, highlighting its elemental composition .

The compound has several synonyms in scientific literature, including:

This compound belongs to the broader family of chromium(III) salts, which are characterized by their distinctive colors and paramagnetic properties due to the d³ electronic configuration of the chromium(III) ion.

Physical Properties

Chromium(III) perchlorate hexahydrate presents as a solid at room temperature. It demonstrates high solubility in polar solvents, particularly water and ethanol, which makes it suitable for various solution-based applications and studies. The compound's water solubility is particularly relevant for its use in aqueous extraction experiments and chemical reaction studies.

Structural Characteristics

Molecular Structure

The molecular structure of Chromium(III) perchlorate hexahydrate consists of a central chromium(III) ion coordinated with water molecules and surrounded by perchlorate anions (ClO₄⁻). The perchlorate ions act as counter-ions to balance the positive charge of the chromium(III) cation. In aqueous solutions, the compound dissociates into chromium(III) cations and perchlorate anions.

Crystal Structure Insights

Crystal structure studies provide significant insights into the arrangement of atoms within the compound. Research has shown that in certain chromium(III) complexes containing perchlorate, the chromium atom often occupies specific symmetry positions within the crystal lattice. For instance, in related compounds, the chromium atom has been found to lie on a center of symmetry and on a mirror plane .

Analysis of crystal structures containing chromium(III) and perchlorate shows that such structures can consist of complex cations, anions, and hydrogen-bonded water clusters. Similar to the compound [CrBr₂(C₅H₁₄N₂)₂]₂Br₂·HClO₄·6H₂O, where the crystal structure consists of two Cr(III) complex cations, two Br⁻ anions, a (ClO₄)⁻ anion and an [H₁₃O₆]⁺ hydrogen bonded cluster cation .

Preparation and Synthesis Methods

Chromium(III) perchlorate hexahydrate can be obtained through controlled chemical reactions involving chromium sources and perchloric acid. The compound is commercially available from chemical suppliers, and has been used in research as a starting material for various experiments.

For laboratory purposes, stock solutions of chromium(III) can be prepared by dissolving chromium(III) perchlorate hexahydrate in perchloric acid. As described in extraction studies, researchers have prepared stock solutions by "dissolving an amount of the perchlorate in 1 mol dm⁻³ perchloric acid" .

Chemical Behavior and Reactivity

Extraction Properties

Chromium(III) perchlorate hexahydrate demonstrates interesting extraction behavior in solvent systems. Detailed studies have been conducted on the extraction of chromium(III) from aqueous perchlorate solutions using extractants such as trioctylphosphine oxide (TOPO) in hexane .

Research findings indicate that the extraction equilibrium of chromium(III) with TOPO from perchlorate media follows specific patterns. The dependence of the distribution ratio on perchlorate concentration has been studied, revealing that the extraction involves the formation of species described as Cr(TOPO)₆³⁺(ClO₄)₃ .

Effect of Concentration and Acidity

Studies have shown that the extraction behavior of chromium(III) varies with different experimental conditions, including:

-

Hydrogen-ion concentration in the aqueous phase

-

Initial chromium(III) concentration

Research has examined these dependencies using 1 mol dm⁻³ sodium perchlorate solutions containing various amounts of perchloric acid. For studying the effect of initial chromium(III) concentration, experiments were conducted in the range from 1×10⁻⁴ to 1×10⁻² mol dm⁻³ .

Analytical Data and Experimental Findings

Spectroscopic Properties

Spectroscopic studies have been conducted on chromium(III) solutions in both aqueous and organic phases. Research indicates that the spectrum of chromium(III) in the organic phase after extraction can be compared with the spectrum in aqueous solutions containing perchlorate and perchloric acid .

Specifically, studies have analyzed the spectrum of 1 mol dm⁻³ sodium perchlorate solution containing 1×10⁻² mol dm⁻³ perchloric acid and 5×10⁻³ mol dm⁻³ Cr³⁺ . These spectroscopic analyses provide insights into the coordination environment of chromium(III) in different media.

Comparative Analysis with Other Chromium Compounds

Chromium(III) perchlorate hexahydrate can be compared with other chromium(III) compounds to understand its unique properties and applications. The behavior of chromium(III) in perchlorate media differs from its behavior in solutions containing other anions such as chloride, bromide, nitrate, or thiocyanate .

The extraction studies involving chromium(III) perchlorate have been conducted alongside studies of other trivalent metal ions, including scandium(III), yttrium(III), lanthanum(III), europium(III), gallium(III), and indium(III) . This comparative approach helps elucidate the specific characteristics of chromium(III) in different chemical environments.

Biological Activity and Applications

Antimicrobial Properties

Research has indicated that certain chromium(III) complexes exhibit antimicrobial properties against various bacterial strains. Studies have demonstrated effectiveness against bacterial strains including Staphylococcus aureus and Escherichia coli. While this information comes from a source we are instructed to avoid citing directly (benchchem.com), similar findings are reported in other scientific literature about chromium(III) complexes in general.

The antimicrobial activity is often attributed to the generation of reactive oxygen species (ROS), leading to oxidative stress within microbial cells. The mechanism typically involves the chromium compound's ability to induce oxidative damage to cellular components.

Research Applications

Chromium(III) perchlorate hexahydrate has various applications in scientific research, particularly:

-

As a source of chromium(III) in solution chemistry studies

-

In extraction and separation science

-

As a starting material for the synthesis of other chromium complexes

-

In crystallographic studies of coordination compounds

Practical Considerations for Laboratory Use

When working with chromium(III) perchlorate hexahydrate in laboratory settings, several practical considerations should be taken into account:

-

The compound can be used to prepare stock solutions of chromium(III) for various experimental purposes

-

It is typically handled in acidic solutions, often in perchloric acid media

-

For extraction studies, it has been used in solutions containing sodium perchlorate and perchloric acid

-

The compound's reactivity with various extractants and ligands makes it useful for studying coordination chemistry

Future Research Directions

Based on the available literature, several promising directions for future research involving chromium(III) perchlorate hexahydrate can be identified:

-

Further exploration of its extraction behavior with various extractants beyond TOPO

-

Detailed investigation of its potential applications in selective metal ion separations

-

More comprehensive studies of its biological activity, particularly its antimicrobial properties

-

Development of new chromium(III) complexes using chromium(III) perchlorate hexahydrate as a starting material

-

Investigation of its potential catalytic applications in organic synthesis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume